7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine
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Overview
Description
7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine is a synthetic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antimalarial, and anticancer properties . The structure of this compound includes a quinoline core, a pyrazole ring, and a fluorophenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length . The intermediates are then treated with substituted aromatic or heteroaromatic aldehydes to form the corresponding Schiff bases . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of catalysts like iron or aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted quinoline derivatives.
Scientific Research Applications
7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine has several scientific research applications, including:
Biology: Investigated for its antimicrobial and antimalarial activities.
Medicine: Explored for its potential anticancer properties and as a candidate for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. It may also inhibit enzymes involved in critical biological processes, leading to cell death or growth inhibition . Molecular docking studies have shown that the electronic properties and structural features of the compound are crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Hydroxychloroquine: Another antimalarial drug with additional hydroxyl groups.
Quinacrine: Used for its antiprotozoal and anti-inflammatory properties.
Uniqueness
7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine is unique due to its combination of a quinoline core, a pyrazole ring, and a fluorophenyl group. This structural arrangement enhances its biological activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C19H13ClFN5 |
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Molecular Weight |
365.8 g/mol |
IUPAC Name |
7-chloro-N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]quinolin-4-amine |
InChI |
InChI=1S/C19H13ClFN5/c20-14-3-6-16-17(7-8-22-18(16)9-14)25-23-10-13-11-24-26-19(13)12-1-4-15(21)5-2-12/h1-11H,(H,22,25)(H,24,26)/b23-10+ |
InChI Key |
GANYATBLHHGNKC-AUEPDCJTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C=NN2)/C=N/NC3=C4C=CC(=CC4=NC=C3)Cl)F |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C=NNC3=C4C=CC(=CC4=NC=C3)Cl)F |
Origin of Product |
United States |
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